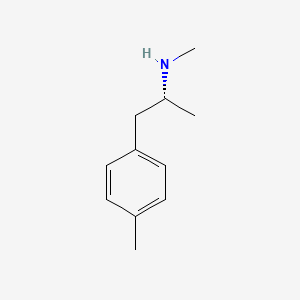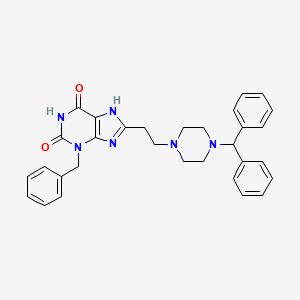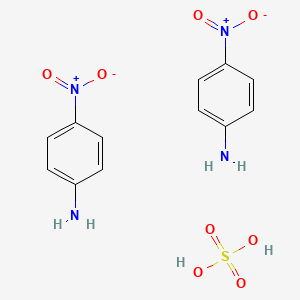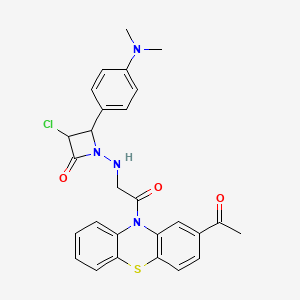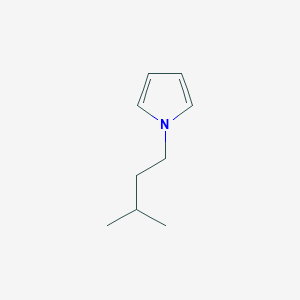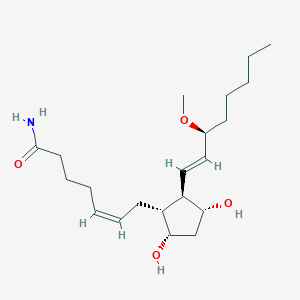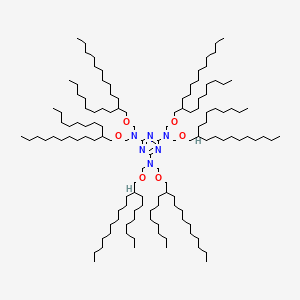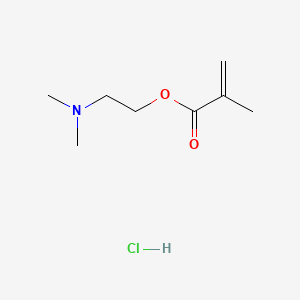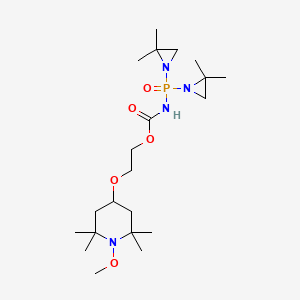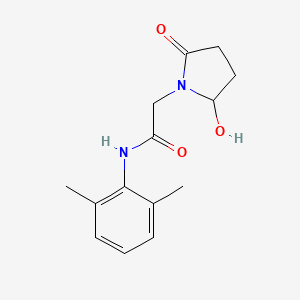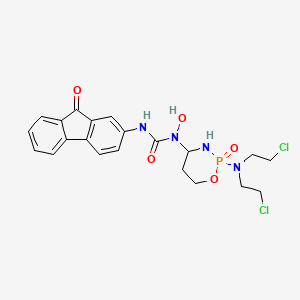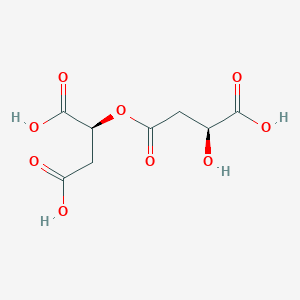
S-Malate dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Malate dimer is a compound derived from malic acid, which is a naturally occurring substance found in various fruits. It is an important intermediate in the citric acid cycle, a key metabolic pathway that provides energy in living organisms. The dimer form of S-Malate is particularly interesting due to its unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Malate dimer typically involves the esterification of malic acid. This process can be catalyzed by various acids or bases under controlled temperature and pressure conditions. The reaction generally proceeds as follows:
Esterification: Malic acid reacts with an alcohol in the presence of a catalyst to form the ester.
Dimerization: The esterified malic acid undergoes a dimerization process, often facilitated by heat or specific catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may involve continuous monitoring and adjustment of temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
S-Malate dimer undergoes various chemical reactions, including:
Oxidation: Conversion to oxaloacetate.
Reduction: Formation of malate from oxaloacetate.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often requires catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include oxaloacetate, malate, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
S-Malate dimer has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Plays a role in metabolic studies and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders.
Industry: Utilized in the production of biodegradable polymers and as a food additive.
Mechanism of Action
The mechanism of action of S-Malate dimer involves its participation in the citric acid cycle. It acts as a substrate for malate dehydrogenase, an enzyme that catalyzes the conversion of malate to oxaloacetate. This reaction is crucial for the production of energy in the form of adenosine triphosphate (ATP). The molecular targets include various enzymes and coenzymes involved in the citric acid cycle.
Comparison with Similar Compounds
Similar Compounds
L-Malate: Another isomer of malate with similar properties but different stereochemistry.
Oxaloacetate: A key intermediate in the citric acid cycle.
Fumarate: Another intermediate in the citric acid cycle with distinct structural features.
Uniqueness
S-Malate dimer is unique due to its dimeric structure, which imparts different physical and chemical properties compared to its monomeric counterparts. This uniqueness makes it valuable in specific industrial and research applications.
Properties
CAS No. |
276871-10-4 |
|---|---|
Molecular Formula |
C8H10O9 |
Molecular Weight |
250.16 g/mol |
IUPAC Name |
(2S)-2-[(3S)-3-carboxy-3-hydroxypropanoyl]oxybutanedioic acid |
InChI |
InChI=1S/C8H10O9/c9-3(7(13)14)1-6(12)17-4(8(15)16)2-5(10)11/h3-4,9H,1-2H2,(H,10,11)(H,13,14)(H,15,16)/t3-,4-/m0/s1 |
InChI Key |
OFUWZMAKRPRJLU-IMJSIDKUSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)O)C(=O)O[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)OC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


